Methyl 4-(isopropylamino)pyrimidine-2-carboxylate
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Overview
Description
Methyl 4-(isopropylamino)pyrimidine-2-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(isopropylamino)pyrimidine-2-carboxylate typically involves the reaction of 4-chloro-2-methylthiopyrimidine-5-carboxylate with isopropylamine. The reaction is carried out in a solvent such as dioxane, with triethylamine as a base, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the isopropylamino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isopropylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(isopropylamino)pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(isopropylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 4-(isopropylamino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamino group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
methyl 4-(propan-2-ylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)11-7-4-5-10-8(12-7)9(13)14-3/h4-6H,1-3H3,(H,10,11,12) |
InChI Key |
XBKUOBZXBAGHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)C(=O)OC |
Origin of Product |
United States |
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